N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride
Description
Properties
IUPAC Name |
N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2.2ClH/c1-3-7-15(8-4-1)13-21(14-16-9-5-2-6-10-16)19-17-11-20-12-18(17)19;;/h1-10,17-20H,11-14H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHIZXBTGOETHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N(CC3=CC=CC=C3)CC4=CC=CC=C4)CN1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Benzylation
The primary method for introducing dibenzyl groups involves nucleophilic substitution of 3-azabicyclo[3.1.0]hexan-6-amine with benzyl chloride. In a representative procedure, the amine (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Benzyl chloride (2.2 equiv) and triethylamine (3.0 equiv) are added dropwise at 0°C, and the mixture is stirred at room temperature for 24 hours. The reaction is quenched with water, and the organic layer is extracted with ethyl acetate. Evaporation under reduced pressure yields N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine as a pale-yellow oil (yield: 68–74%).
Salt Formation with Hydrochloric Acid
The free base is converted to its dihydrochloride salt by treatment with hydrochloric acid. The amine is dissolved in ethanol, and concentrated HCl (2.0 equiv) is added at 0°C. The solution is stirred for 1 hour, during which a white precipitate forms. The solid is filtered, washed with cold ethanol, and dried under vacuum to yield the dihydrochloride salt (purity: >95% by HPLC).
Alternative Synthetic Routes
Reductive Amination
An alternative approach employs reductive amination using benzaldehyde and sodium cyanoborohydride. The bicyclic amine reacts with benzaldehyde (2.0 equiv) in methanol at pH 5 (adjusted with acetic acid). Sodium cyanoborohydride (1.5 equiv) is added portionwise, and the mixture is stirred for 48 hours. Although this method avoids harsh alkylation conditions, yields are modest (52–58%).
Transition Metal-Catalyzed Coupling
Recent patents describe palladium-catalyzed coupling of 3-azabicyclo[3.1.0]hexan-6-amine with benzyl bromides. Using Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in toluene at 80°C, the reaction achieves 70% conversion within 6 hours. However, this method requires rigorous exclusion of moisture and oxygen, limiting its practicality.
Purification and Characterization
Chromatographic Purification
Crude N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7). The dihydrochloride salt is recrystallized from ethanol/water (9:1) to afford needle-like crystals (melting point: 248–250°C with decomposition).
Spectroscopic Analysis
- ¹H NMR (400 MHz, D₂O) : δ 7.32–7.25 (m, 10H, Ar-H), 4.12 (s, 4H, N-CH₂-Ar), 3.45–3.38 (m, 2H, bridgehead H), 2.94–2.87 (m, 2H, cyclopropane H).
- IR (KBr) : 2550 cm⁻¹ (N⁺-H stretch), 1602 cm⁻¹ (C=C aromatic).
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance efficiency. In a patented process, 3-azabicyclo[3.1.0]hexan-6-amine and benzyl chloride are pumped through a heated reactor (40°C) with residence time of 15 minutes. The output is directly acidified with HCl gas, achieving 89% yield with >99% purity.
Challenges and Optimization Strategies
Byproduct Formation
Over-alkylation is a common issue, producing tris-benzylated byproducts (up to 12%). This is mitigated by using a 10% excess of amine and controlled addition rates.
Solvent Selection
THF and dichloromethane yield higher conversions compared to DMF or DMSO, likely due to improved solubility of the hydrophilic amine.
Chemical Reactions Analysis
Nucleophilic Substitution
The compound’s secondary amine and benzyl-protected nitrogen atoms act as nucleophiles in substitution reactions. Key examples include:
- Reaction with nitrotrichlorobutadienes : Treatment with nitro-substituted polychlorobutadienes (e.g., 3 , 4 ) in methanol triggers transamination at the imidoyl chloride unit, forming hydrazones (e.g., 6 ) in 80% yield .
- Amination of nitrobutadienes : Reacting with arylhydrazines (e.g., phenylhydrazine) leads to cascade reactions, producing persubstituted aminonitropyrazoles (27 , 28 ) via intermediates involving trichlorobutene (I ) and amidine tautomerization (III ) .
Cyclization and Heterocycle Formation
The compound serves as a precursor in synthesizing nitrogen-rich heterocycles:
- Pyrimidine synthesis : Reaction with acetamidine hydrochloride yields pyrimidine derivatives (26 ) through intramolecular SNVin reactions (58% yield) .
- Pyrazole formation : Interaction with arylhydrazines generates 4-nitropyrazoles (27 , 28 ) via HCl elimination from pyrazoline intermediates (IV ) .
Oxidation and Reduction
- Oxidation : Using potassium permanganate or chromium trioxide oxidizes the compound to ketones or carboxylic acids.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces chlorinated substituents, though over-reduction may lead to unexpected products (e.g., acetyl derivatives) .
Key Reagents and Conditions
Deprotection and Stability
Attempted N-debenzylation under standard hydrogenation conditions (H₂/Pd-C) led to unexpected bisdechlorination and hydrolysis, yielding ketone 30 (44%) . Selective deprotection of benzyl groups required tailored conditions, as seen in the partial reduction of dichloromethyl substituents to mono-N-benzylated amines (31 ) .
Mechanistic Insights
- Tautomerization and SNVin pathways : Intramolecular SNVin reactions dominate in heterocyclization, as seen in pyrazoline (IV ) formation from amidine intermediates (III ) .
- Redox selectivity : The dichloromethyl group’s reduction to acetyl derivatives highlights competing pathways under reductive conditions .
Industrial and Scalability Considerations
- Continuous flow reactors : Optimized for large-scale synthesis, enhancing yield and purity.
- Catalytic systems : Advanced catalysts (e.g., ruthenium complexes) improve cyclopropanation efficiency in bicyclic core formation.
Scientific Research Applications
Medicinal Chemistry
N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride has been studied for its potential as a therapeutic agent in treating various neurological disorders. Its structural similarity to known neurotransmitters suggests it may interact with neurotransmitter receptors.
Neurotransmitter Modulation
Research indicates that this compound may act as a modulator of cholinergic systems, which are crucial for cognitive functions such as memory and learning. Studies have shown that compounds with similar structures can enhance acetylcholine receptor activity, leading to improved cognitive performance in animal models .
Analgesic Properties
Another area of interest is the analgesic potential of this compound. Preliminary studies suggest that it may exhibit pain-relieving properties, possibly through interactions with opioid receptors or by modulating pain pathways in the central nervous system .
Neuropharmacology
The compound's effects on the central nervous system make it a candidate for further exploration in neuropharmacology.
Potential Treatment for Depression and Anxiety
Given its ability to modulate neurotransmitter systems, there is potential for this compound to be developed as a treatment for mood disorders such as depression and anxiety. Research into similar compounds has shown promise in enhancing mood and reducing anxiety symptoms in clinical settings .
Organic Synthesis
In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules.
Synthesis of Novel Compounds
The compound can be utilized in the synthesis of other azabicyclic structures, which are valuable in drug development due to their diverse biological activities. The ability to modify the dibenzyl group allows chemists to tailor compounds for specific therapeutic targets .
Case Studies and Research Findings
Several studies highlight the applications of this compound:
Mechanism of Action
The mechanism by which N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Substituent Variations on the Bicyclic Scaffold
The following table compares N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride with key analogues:
Physicochemical Properties
- Lipophilicity : The dibenzyl derivative’s logP is significantly higher than dimethyl analogues due to aromatic benzyl groups, impacting membrane permeability .
- Thermal Stability: Limited data exist for the dibenzyl compound, but dimethyl variants decompose above 200°C, as inferred from related bicyclic amines .
Biological Activity
N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride, a compound of interest in medicinal chemistry, exhibits notable biological activities, particularly as a μ-opioid receptor ligand. This compound belongs to the class of 3-azabicyclo[3.1.0]hexane derivatives, which have been studied for their potential therapeutic applications, including pain management and treatment of pruritus.
The molecular formula of this compound is C₁₉H₂₂N₂·2HCl, with a molecular weight of 278.39 g/mol. Its structure features a bicyclic framework that is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₂·2HCl |
| Molecular Weight | 278.39 g/mol |
| CAS Number | 210482-10-3 |
| MDL Number | MFCD16556173 |
μ-Opioid Receptor Ligands
Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane, including N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine, demonstrate significant binding affinity for μ-opioid receptors. A study focused on the structure-activity relationship (SAR) of these compounds reported that modifications to the lead structure resulted in ligands with picomolar binding affinity selectively for the μ receptor over δ and κ subtypes .
Key Findings:
- Binding Affinity: The compound exhibits high binding affinity to μ-opioid receptors, making it a candidate for further development in pain management therapies.
- Selectivity: The selectivity towards μ receptors suggests potential for reduced side effects typically associated with non-selective opioid agonists.
Pharmacological Studies
Pharmacological evaluations have highlighted the efficacy of this compound in animal models, particularly in treating pruritus in dogs, showcasing its therapeutic potential beyond human applications .
Study on Pruritus Treatment
In a clinical evaluation, N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine was tested for its effectiveness in alleviating pruritus in canines. The results demonstrated a significant reduction in itching behavior among treated subjects compared to controls, indicating its practical application in veterinary medicine.
The primary mechanism through which N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine exerts its effects is through agonistic action at μ-opioid receptors, leading to modulation of pain pathways and itch sensation . This mechanism is pivotal in understanding both its therapeutic effects and potential side effects.
Q & A
Q. What are the standard synthetic routes for N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride, and how is purity validated?
The compound is typically synthesized via selective reduction of carbonyl groups in bicyclic dione precursors using agents like lithium aluminum hydride (LiAlH4) or sodium bis(2-methoxyethoxy)aluminum dihydride. Reactions are conducted in aprotic solvents (e.g., THF) under controlled temperatures (0–25°C). Post-synthesis, purity is validated using ¹H/¹³C NMR to confirm structural integrity and mass spectrometry (MS) to verify molecular weight. Impurity profiling may involve HPLC with C18 columns and acetonitrile/water gradients .
Q. What key chemical properties influence its reactivity in medicinal chemistry applications?
The bicyclic framework and tertiary amine groups enable hydrogen bonding and protonation at physiological pH, enhancing solubility in aqueous buffers. The dibenzyl substituents increase lipophilicity (logP ~2.8), impacting membrane permeability. Stability studies in simulated gastric fluid (pH 1.2) show <5% degradation over 24 hours, suggesting suitability for oral delivery .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of structurally related azabicyclo compounds?
Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 40–75%) for this compound?
Yield variability arises from differences in reducing agents, solvent polarity, and purification protocols. LiAlH4 in THF at 0°C achieves 70–75% yields but requires rigorous anhydrous conditions. Lower yields (40–50%) occur with NaBH4 due to incomplete reduction. Optimized protocols recommend column chromatography (silica gel, ethyl acetate/hexane) over recrystallization to isolate the dihydrochloride salt with >95% purity .
Q. What methodologies are used to identify its pharmacological targets and mechanisms of action?
In vitro radioligand binding assays screen for affinity against neurotransmitter receptors (e.g., dopamine, serotonin). For example, competitive binding assays using [³H]spiperone show dose-dependent displacement (Kᵢ = 8.2 nM at D2 receptors). Calcium flux assays (FLIPR) and cAMP modulation studies further characterize functional activity. Computational models (e.g., MD simulations ) predict interactions with extracellular receptor loops .
Q. Which advanced analytical techniques differentiate between degradation products and synthetic impurities?
LC-MS/MS with electrospray ionization (ESI+) detects degradation products (e.g., hydrolyzed benzyl groups) at ppm levels. High-resolution mass spectrometry (HRMS) identifies exact masses of impurities, while 2D NMR (COSY, HSQC) resolves structural ambiguities. For quantification, ICH Q3D-compliant ICP-MS traces heavy metal catalysts (e.g., Pd < 10 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
